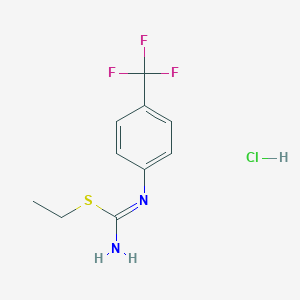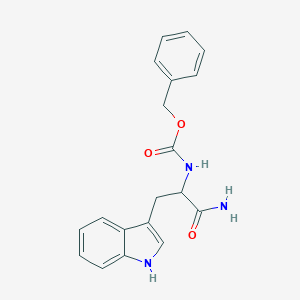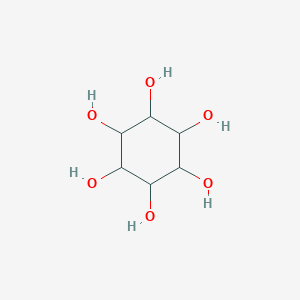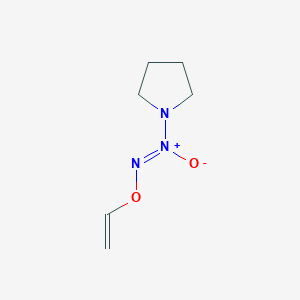
TFPI hydrochloride
Descripción general
Descripción
Tissue Factor Pathway Inhibitor (TFPI) is a multivalent Kunitz-type serine protease inhibitor . It regulates tissue factor-induced coagulation via factor Xa-dependent feedback inhibition of the tissue factor–factor VIIa complex .
Synthesis Analysis
TFPI is synthesized primarily by microvascular endothelial cells . The major pool of TFPI is bound to endothelial vessel walls in vivo . The circulating TFPI plasma pool is complexed with lipoproteins—HDL, LDL, and VLDL .
Molecular Structure Analysis
TFPI has three tandem Kunitz-type inhibitor domains . The first domain binds to FVIIa, the second binds to and inhibits FXa . The third Kunitz-type inhibitor domain of TFPI has no ability to inhibit protease but plays an important role in the functions of TFPI .
Chemical Reactions Analysis
TFPI inhibits the activity of factor Xa and tissue factor by forming a TFPI–Xa complex that associates with factor VII (a)-TF (an activator of factor X and factor IX) to form a quaternary complex . This quaternary complex is a feedback inhibitor of tissue factor-initiated coagulation .
Physical And Chemical Properties Analysis
TFPI is a protease inhibitor with three tandem Kunitz-type inhibitor domains . It inhibits the tissue factor (TF)-initiated blood coagulation cascade reactions by forming a complex with factor VIIa/TF via the first Kunitz-type inhibitor domain and with factor Xa via the second Kunitz-type inhibitor domain .
Aplicaciones Científicas De Investigación
TFPI Hydrochloride in Anticoagulation
TFPIα, a major physiological regulator of the initiation of blood coagulation, is highly dependent on protein S . In vivo studies have shown that blocking endogenous TFPI in mice caused a profound increase in fibrin deposition . This suggests that TFPI hydrochloride could be used in research related to blood coagulation and anticoagulation.
TFPI Hydrochloride in Hemophilia Treatment
TFPI is a promising target for restoring thrombin generation, which could be an effective approach to treating hemophilia . Anti-TFPI therapies have been investigated in clinical trials and have shown potential in improving thrombin generation .
TFPI Hydrochloride in Thrombin Generation
TFPI regulates tissue factor-induced coagulation via factor Xa-dependent feedback inhibition of the tissue factor–factor VIIa complex . This suggests that TFPI hydrochloride could be used in research related to thrombin generation.
Mecanismo De Acción
Tissue Factor Pathway Inhibitor Hydrochloride (TFPI Hydrochloride)
primarily targets two coagulation proteases, tissue factor-factor VIIa (TF-FVIIa) and factor Xa (FXa) . These targets play a crucial role in the initiation of blood coagulation .
hnNOS-IN-3
, on the other hand, is a selective inhibitor of neuronal nitric oxide synthase (nNOS), with a Ki of 0.32 μM . The nNOS binding of hnNOS-IN-3 is competitive with L-arginine .
Mode of Action
TFPI Hydrochloride impedes the early stages of the blood coagulation cascade through high-affinity inhibition of TF-FVIIa and FXa . It forms a complex with factor VIIa/TF via the first Kunitz-type inhibitor domain and with factor Xa via the second Kunitz-type inhibitor domain .
hnNOS-IN-3 inhibits nNOS by competing with L-arginine . This results in the reduction of nitric oxide production, which is a critical signaling molecule in the cardiovascular, neuronal, and immune systems .
Biochemical Pathways
TFPI Hydrochloride affects the blood coagulation cascade. Following vascular injury, tissue factor (TF) is exposed to the blood and tightly binds the circulating serine protease FVIIa . The TF-FVIIa complex initiates the blood coagulation cascade by activating factor X (FX) and factor IX (FIX) . TFPI Hydrochloride inhibits these processes, thereby controlling the coagulation cascade .
hnNOS-IN-3, by inhibiting nNOS, affects the nitric oxide pathway. Nitric oxide is a critical signaling molecule in various physiological processes, including neurotransmission, vasodilation, and immune response .
Pharmacokinetics
It is known that the development of nnos inhibitors like hnnos-in-3 is often hindered by poor pharmacokinetics .
Result of Action
TFPI Hydrochloride’s action results in the modulation of the severity of a wide variety of bleeding and clotting disorders . By inhibiting the initiation of blood coagulation, it can prevent excessive clotting or bleeding .
hnNOS-IN-3’s action leads to the reduction of nitric oxide production . This can have various effects depending on the context, as nitric oxide plays a role in many physiological processes .
Propiedades
IUPAC Name |
ethyl N'-[4-(trifluoromethyl)phenyl]carbamimidothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2S.ClH/c1-2-16-9(14)15-8-5-3-7(4-6-8)10(11,12)13;/h3-6H,2H2,1H3,(H2,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJQIYZYQQKIAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Ethyl N-[4-Triflurormethyl)phenyl]isothio Urea, Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane](/img/structure/B14012.png)







![2-[1-(Methylamino)ethyl]indole](/img/structure/B14034.png)




